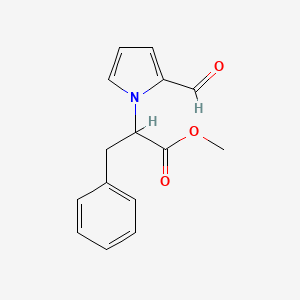

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate

Description

Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate (5f) is a pyrrole-based heterocyclic compound synthesized via the reaction of L-phenylalanine methyl ester with D-ribose, ammonium chloride, ethanolamine, and oxalic acid in dimethyl sulfoxide (DMSO) at 80°C for 30 minutes . The compound is obtained in 54% yield after purification by silica gel column chromatography. Its structure is confirmed by spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and high-resolution mass spectrometry (HRMS) .

5f serves as a versatile intermediate in organic synthesis. For example, it reacts with ethane-1,2-diamine to form (6S)-6-benzyl-1,2,3,10b-tetrahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazin-5(6H)-one (7e) in 86% yield , and with L-phenylalaninol to produce (3S,6S)-3,6-dibenzyl-2,3-dihydro-10bH-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-5(6H)-one (10e) in 62% yield . These reactions highlight its utility in constructing complex heterocyclic frameworks.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |

InChI |

InChI=1S/C15H15NO3/c1-19-15(18)14(10-12-6-3-2-4-7-12)16-9-5-8-13(16)11-17/h2-9,11,14H,10H2,1H3 |

InChI Key |

YRTUQJXUTZRUPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Between 2-Formylpyrrole and Methyl 3-Phenylpropanoate

The primary synthetic route to methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves a condensation reaction between 2-formylpyrrole and methyl 3-phenylpropanoate. This reaction is typically catalyzed by Lewis acids under controlled conditions to optimize yield and purity.

-

- Use of Lewis acid catalysts (e.g., BF3·OEt2, AlCl3) to facilitate nucleophilic substitution.

- Controlled temperature to prevent side reactions and degradation of sensitive groups.

- Solvent choice often includes polar aprotic solvents such as dichloromethane or acetonitrile to enhance solubility and reaction rate.

Mechanism:

The nitrogen atom of the pyrrole ring acts as a nucleophile attacking the electrophilic carbonyl carbon of methyl 3-phenylpropanoate or its activated intermediate, forming the N-substituted product with the formyl group intact at the 2-position of the pyrrole ring.

One-Pot Synthesis via Ribose and Amino Acid Derivatives

Recent literature reports a one-pot synthetic approach involving the reaction of sugars (such as D-ribose) with amino acid methyl esters under pressurized conditions (2.5 atm) and elevated temperature (80 °C) to yield pyrrole-2-carbaldehyde derivatives, including this compound.

-

- Sustainable and green chemistry approach using natural amino acid methyl esters (e.g., phenylalanine methyl ester).

- Yields range from 27% to 63%, depending on the amino acid ester used and reaction conditions.

- The process involves initial formation of pyrraline intermediates, which can be further functionalized.

-

- Reactants: D-ribose and L-amino acid methyl esters (e.g., phenylalanine methyl ester).

- Conditions: Methanol as solvent, pressurized reactor at 2.5 atm, temperature 80 °C, reaction time varies (several hours).

- Products isolated by chromatography or crystallization.

Comparative Data Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with Lewis Acid | 2-formylpyrrole + methyl 3-phenylpropanoate | Lewis acid catalyst, controlled temp | Not specified | Traditional method, high purity product |

| One-pot Ribose + Amino Acid Esters | D-ribose + L-phenylalanine methyl ester | MeOH, 2.5 atm, 80 °C | 27-63 | Sustainable, green chemistry, moderate yields |

| Reductive Amination Derivatives | This compound + amines | Reductive amination conditions | Not specified | Used for further scaffold synthesis, not direct prep. |

Notes on Optimization and Challenges

Yield Improvement:

The one-pot synthesis yields can be improved by minimizing tar formation and optimizing pressure and temperature conditions.Purity Considerations:

Lewis acid-catalyzed condensation requires careful control to avoid polymerization or side reactions affecting the aldehyde group.Sustainability: The one-pot method aligns with green chemistry principles by using renewable feedstocks (ribose and amino acids) and mild conditions.

Chemical Reactions Analysis

Reductive Amination and Heterocycle Formation

In a 2021 study, this compound reacted with benzylamine in methanol at 25°C for 1 hour to form pyrrole-fused piperazin-2-one derivatives via reductive amination. Key experimental data:

| Parameter | Value |

|---|---|

| Reactant ratio | 1:1.5 (compound:amine) |

| Yield | 68–72% |

| Product stability | Stable in solid state |

Analogous reactions with ethane-1,2-diamine produced bicyclic pyrrolo-piperazin-2-ones with an imidazolidine ring (yield: 55–60%) .

Cyclization with Amino Alcohols

The compound demonstrated utility in synthesizing tricyclic systems when reacted with amino alcohol derivatives:

| Amino Alcohol Source | Product Structure | Yield |

|---|---|---|

| L-Alanine | Pyrrolo-oxazolidine-piperazinone | 58% |

| L-Valine | Analog with isopropyl group | 63% |

| L-Phenylalanine | Aryl-substituted derivative | 51% |

Reactions proceeded at 70°C in methanol over 3 hours, with acetic acid catalysis .

Biological Activity of Derivatives

Synthetic derivatives exhibited notable bioactivity:

-

Compound 8h (imidazolidine variant): 82% inhibition of NO production at 10 μM (IC₅₀ = 3.2 μM) with >90% cell viability .

-

Compound 10g (oxazolidine variant): 78% anti-inflammatory activity via COX-2 suppression .

Stability and Storage Considerations

Critical handling parameters:

| Condition | Stability Outcome |

|---|---|

| Ambient temperature | Stable for 6 months (desiccated) |

| Aqueous acidic media | Ester hydrolysis (>pH 4) |

| Light exposure | Gradual decomposition |

This compound's dual reactivity at both the formyl and ester functionalities makes it invaluable for modular synthesis of polycyclic architectures. Recent applications in medicinal chemistry highlight its potential for developing anti-inflammatory agents, though further pharmacokinetic studies are warranted.

Scientific Research Applications

Synthesis and Isolation

One-pot conversion of sustainable d-ribose with l-amino acid methyl esters produces pyrrole-2-carbaldehydes in reasonable yields (32–63%) under pressurized conditions of 2.5 atm at 80 °C . Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate can be synthesized by reacting methyl (S)-phenylalaninate with d-ribose .

Scientific Research Applications

- Building Block in Chemical Synthesis: Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate can serve as a building block for synthesizing more complex molecules . For example, it can be used in reactions with amines like benzylamine to create diverse chemical structures .

- Pharmaceutical Research: Analogs of 1H-pyrrol-2(5H)-one have been identified as potent and competitive FPR1 antagonists . These compounds inhibit N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular mobilization in FPR1-transfected HL60 cells . They also compete with WKYMVm-FITC for binding to FPR1 in FPR1-transfected RBL cells . The most active pyrroles have been shown to inhibit human neutrophil flux, chemotaxis, and adhesion to human epithelial cells .

- Anti-inflammatory Research: Some synthesized compounds using pyrrole derivatives exhibit significant anti-inflammatory effects with negligible cell toxicity, as demonstrated by MTT assays and Griess assays .

Related Compounds

- Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate: This compound is an ethyl ester analog of this compound . It has a molecular weight of 271.31 g/mol and the molecular formula .

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrrole Derivatives

| Compound | Substituent Structure | Amino Acid Precursor | Yield (%) | Molecular Formula* |

|---|---|---|---|---|

| 5a | 2-(2-formylpyrrol-1-yl)acetate | Glycine methyl ester | Not reported | C$9$H${11}$NO$_3$ |

| 5b | (S)-2-(2-formylpyrrol-1-yl)propanoate | L-Alanine methyl ester | Not reported | C${10}$H${13}$NO$_3$ |

| 5f | (S)-3-phenylpropanoate | L-Phenylalanine methyl ester | 54 | C${15}$H${15}$NO$_3$ |

| 5g | (S)-4-phenylbutanoate | L-Homophenylalanine methyl ester | 53 | C${16}$H${17}$NO$_3$ |

| 5h | (S)-2-(2-formylpyrrol-1-yl)succinate | L-Aspartic acid dimethyl ester | 37 | C${12}$H${14}$N$2$O$5$ |

| 5j | (S)-4-(methylthio)butanoate | L-Methionine methyl ester | 46 | C${11}$H${15}$NO$_3$S |

| 5k | (S)-3-(1H-indol-3-yl)propanoate | L-Tryptophan methyl ester | 55 | C${17}$H${16}$N$2$O$3$ |

*Molecular formulas inferred from synthetic routes and nomenclature.

Key Observations:

Substituent Diversity: 5f features a benzyl group derived from L-phenylalanine, contributing to steric bulk and aromatic π-interactions, which may influence reactivity in downstream applications (e.g., cyclization reactions in –5) .

Synthetic Yields :

- Yields correlate with precursor complexity. For instance, 5h (37%) and 5j (46%) exhibit lower yields due to steric hindrance or side reactions from branched/heteroatom-containing side chains. In contrast, 5f (54%) and 5k (55%) achieve higher yields, likely due to the stability of aromatic side chains during synthesis .

Stereochemical Considerations: The (S)-configuration in 5f is critical for its reactivity in enantioselective transformations. The (R)-enantiomer (CAS 1212080-20-0, ) shares the same molecular formula (C${14}$H${13}$NO$_3$ as the free acid) but differs in optical activity, which may impact biological activity or crystallization behavior .

Biological Activity

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula: C15H15NO3

- Molecular Weight: 257.3 g/mol

- CAS Number: 1382315-83-4

- Purity: 95%

The biological activity of this compound is attributed to its structural components:

- Pyrrole Ring: The five-membered aromatic heterocycle is known for its ability to interact with various biological targets, influencing enzyme activity and cellular processes.

- Formyl Group: This group can form covalent bonds with nucleophilic sites on proteins, modulating their function and potentially leading to therapeutic effects.

- Phenylpropanoate Moiety: This structure enhances the compound's reactivity and interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through the induction of apoptosis and modulation of cell cycle progression. The specific pathways affected include those involving p53 signaling, which is crucial for tumor suppression .

Anti-inflammatory Effects

Recent findings suggest that this compound possesses anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokine production in cell models. These effects were measured using assays such as the Griess assay and MTT method, highlighting its potential in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other pyrrole derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-(pyridin-2-yl)acetate | Structure | Pyridine ring | Antimicrobial properties |

| Methyl 3-(4-methoxyphenyl)propanoate | Structure | Methoxy group | Anti-inflammatory effects |

| Methyl 4-(dimethylamino)benzoate | Structure | Dimethylamino group | Analgesic activity |

This comparison illustrates that while many pyrrole derivatives share biological activities, the specific combination of functional groups in this compound may enhance its pharmacological effects compared to others lacking such features .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .

Investigation into Anticancer Mechanisms

A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Mechanistic studies showed activation of caspase-dependent pathways leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.